4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one
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Overview
Description
4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyridinone structure
Preparation Methods
The synthesis of 4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and 4-methyl-3,4-dihydropyridin-2(1H)-one.
Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and 4-methyl-3,4-dihydropyridin-2(1H)-one under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.
Scientific Research Applications
4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Agrochemicals: It is explored for its potential use in the development of new agrochemicals due to its unique chemical properties.
Materials Science: The compound’s trifluoromethyl group imparts desirable properties, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one can be compared with similar compounds to highlight its uniqueness:
Fluridone: A similar compound with a trifluoromethyl group, used as a herbicide.
Sorafenib: Another trifluoromethyl-containing compound, used as an anticancer drug.
Triazole-Pyrimidine Hybrids: Compounds with similar neuroprotective and anti-inflammatory properties.
Properties
CAS No. |
151535-96-5 |
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Molecular Formula |
C13H12F3NO |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H12F3NO/c1-8-5-11(17-12(18)6-8)9-3-2-4-10(7-9)13(14,15)16/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
DZICXAUTGDSYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(=C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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